![molecular formula C18H20N2O3 B250374 N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250374.png)
N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, commonly known as THF-phenylurea, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that contains a tetrahydrofuran ring and a phenyl group, which makes it a versatile molecule for many scientific applications.
Mecanismo De Acción
The mechanism of action of THF-phenylurea is not yet fully understood. However, it is believed to exert its effects by binding to specific receptors or enzymes in the body, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
THF-phenylurea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using THF-phenylurea in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and limited availability in some regions.
Direcciones Futuras
There are many potential future directions for the study of THF-phenylurea. Some of these include exploring its potential as a drug candidate for the treatment of various diseases, investigating its effects on different metabolic pathways, and developing new synthesis methods to improve its yield and purity.
In conclusion, THF-phenylurea is a versatile and promising compound that has gained significant attention in scientific research. Its potential applications in various fields make it an exciting molecule to study, and further research is needed to fully understand its mechanisms of action and potential uses.
Métodos De Síntesis
THF-phenylurea can be synthesized using various methods, including the reaction between N-phenylisocyanate and 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of a suitable catalyst. The synthesis of this compound has been extensively studied, and different modifications have been made to improve its yield and purity.
Aplicaciones Científicas De Investigación
THF-phenylurea has been widely studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been explored as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. It has also been studied as a potential inhibitor of enzymes involved in various metabolic pathways.
Propiedades
Fórmula molecular |
C18H20N2O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-[3-(oxolan-2-ylmethoxy)phenyl]-3-phenylurea |
InChI |
InChI=1S/C18H20N2O3/c21-18(19-14-6-2-1-3-7-14)20-15-8-4-9-16(12-15)23-13-17-10-5-11-22-17/h1-4,6-9,12,17H,5,10-11,13H2,(H2,19,20,21) |
Clave InChI |
NAWOENWFVFBKGS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3 |
SMILES canónico |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


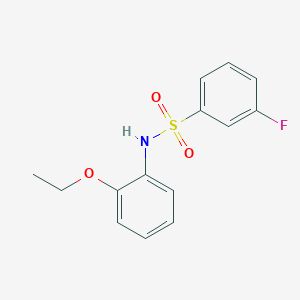
![4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide](/img/structure/B250295.png)
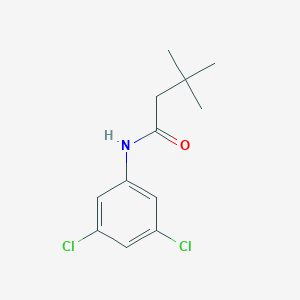
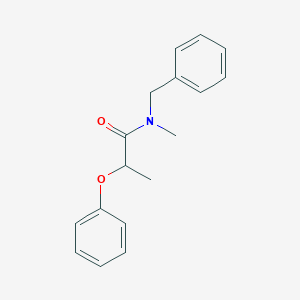
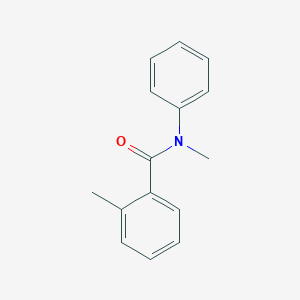
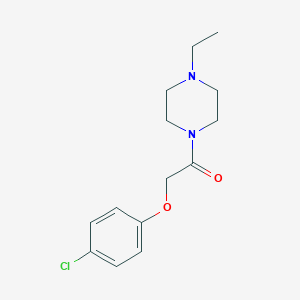
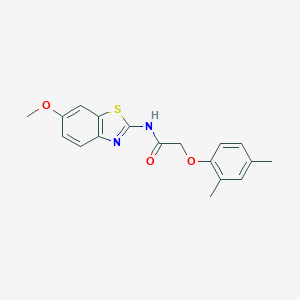
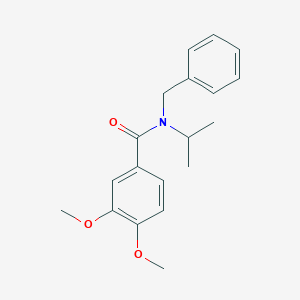
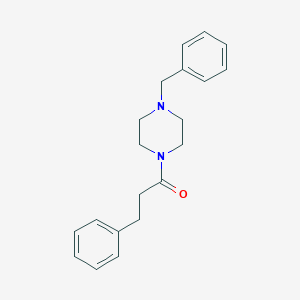
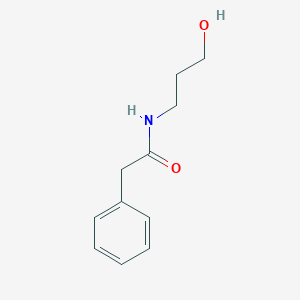
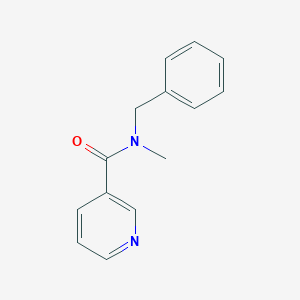
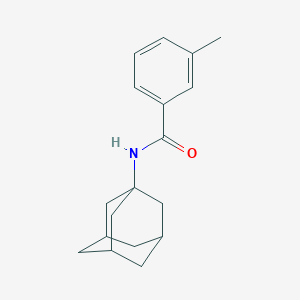
![2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B250318.png)
![1-[(4-Chloro-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B250320.png)
